

An In-depth Technical Guide to the Thermochemical Data of Thiazole Acetate Compounds

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Compound of Interest

Compound Name:	Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate
CAS No.:	405921-41-7
Cat. No.:	B188267

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A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Unseen Blueprint of Drug Efficacy

In the intricate world of pharmaceutical development, the success of a therapeutic agent is often determined by a delicate balance of efficacy, stability, and bioavailability. Thiazole-containing compounds have long been a cornerstone of medicinal chemistry, forming the structural core of numerous drugs, from antibiotics to anticancer agents.^{[1][2]} The introduction of an acetate moiety can significantly alter a molecule's pharmacokinetic profile, influencing its solubility, membrane permeability, and metabolic stability. However, the fundamental thermodynamic properties that govern these behaviors—the thermochemical data—remain surprisingly sparse for thiazole acetate compounds.

This guide is structured to address this critical knowledge gap. As direct experimental data for this specific class of compounds is not readily available in published literature, we will instead

build a foundational understanding. We will first explore the state-of-the-art experimental and computational methodologies used to determine thermochemical properties. This is followed by a compilation of existing, relevant data for core thiazole and acetate structures, providing a solid, albeit indirect, reference point. This document serves not as a simple data repository, but as a comprehensive guide to understanding, predicting, and ultimately, obtaining the crucial thermochemical data that underpins rational drug design for thiazole acetate derivatives.

Section 1: The Critical Role of Thermochemical Data in Drug Development

Thermochemical parameters such as the enthalpy of formation ($\Delta_f H^\circ$), Gibbs free energy of formation ($\Delta_f G^\circ$), and entropy (S°) are not mere academic values; they are the quantitative descriptors of a molecule's energetic landscape.

- **Enthalpy of Formation ($\Delta_f H^\circ$):** This value represents the energy change when a compound is formed from its constituent elements in their standard states. In drug development, it is a direct measure of a molecule's intrinsic stability. A highly exothermic enthalpy of formation suggests a stable compound, less likely to decompose under storage or physiological conditions. It is also fundamental to calculating the energy released or absorbed in metabolic reactions.
- **Gibbs Free Energy of Formation ($\Delta_f G^\circ$):** Gibbs free energy is the ultimate arbiter of spontaneity for chemical processes. For a drug molecule, its $\Delta_f G^\circ$ informs its stability and the equilibrium position of its formation reaction. In a biological context, the change in Gibbs free energy (ΔG) for processes like receptor binding or enzyme inhibition dictates the potency and efficacy of the drug. A negative ΔG for binding, for instance, indicates a spontaneous and favorable interaction.^{[3][4]}
- **Entropy (S°):** Entropy is a measure of the randomness or disorder of a system. In drug-receptor binding, changes in conformational entropy of both the drug and the protein play a crucial role. The release of ordered water molecules from a binding site, for example, leads to a significant increase in entropy, which can be a primary driving force for binding affinity.

Understanding these parameters allows researchers to predict a compound's shelf-life, its interactions within a biological system, the thermodynamics of its synthesis, and its potential for polymorphism—all critical factors in developing a safe and effective drug.

Section 2: Methodologies for Determining Thermochemical Properties

The acquisition of reliable thermochemical data hinges on a synergistic relationship between meticulous experimental measurement and powerful computational prediction.

Experimental Determination: Protocols of Precision

Experimental thermochemistry provides the "gold standard" data against which computational models are benchmarked. The choice of technique is dictated by the physical state of the compound and the specific property being measured.

This technique is the definitive method for determining the standard molar energy of combustion for solid or liquid organic compounds containing elements like sulfur and nitrogen. From this, the standard enthalpy of formation can be derived.

Causality and Self-Validation: The use of a "bomb" (a constant-volume vessel) ensures that the combustion reaction goes to completion. The rotation of the bomb ensures that the final aqueous solution is homogeneous, allowing for accurate corrections for the formation of sulfuric and nitric acids. The entire system is self-validating through calibration with a substance of a known energy of combustion, typically benzoic acid. This calibration establishes the energy equivalent of the calorimeter, ensuring the accuracy of subsequent measurements on unknown samples.

Step-by-Step Methodology:

- **Calibration:** A pellet of certified benzoic acid (approx. 1 g) is placed in the crucible inside the combustion bomb. A cotton fuse is attached, and the bomb is sealed and pressurized with high-purity oxygen (to approx. 3 MPa).
- **Ignition:** The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited electrically.
- **Temperature Measurement:** The temperature change of the water is monitored with high precision (e.g., a platinum resistance thermometer) until thermal equilibrium is re-established.

- **Analysis:** The bomb is depressurized, and the liquid contents are analyzed to quantify the amounts of nitric acid and sulfuric acid formed.
- **Calculation:** The energy equivalent of the calorimeter is calculated from the benzoic acid data. The same procedure is then repeated with the thiazole acetate compound. The standard energy of combustion is calculated after applying corrections for fuse ignition and acid formation. The standard enthalpy of formation is then derived using Hess's Law.[5]

For solid compounds, the enthalpy of formation in the gas phase is often of greater interest for computational comparisons. To obtain this, the enthalpy of sublimation must be determined. KEMS is a highly sensitive technique for measuring the very low vapor pressures of organic solids.[5]

Causality and Self-Validation: KEMS operates under high vacuum, where a substance effuses through a small orifice from a temperature-controlled Knudsen cell.[5] The rate of effusion is directly proportional to the vapor pressure. By coupling this to a mass spectrometer, the partial pressures of the gaseous species can be identified and quantified. The self-validating aspect comes from the application of the Clausius-Clapeyron equation. A plot of the natural logarithm of the vapor pressure ($\ln P$) versus the inverse of the temperature ($1/T$) yields a straight line whose slope is equal to $-\Delta H_{\text{sub}}/R$ (where R is the ideal gas constant). The linearity of this plot over a range of temperatures validates the quality of the data.

Step-by-Step Methodology:

- **Sample Preparation:** A small amount of the purified thiazole acetate compound is placed in the Knudsen cell.
- **System Evacuation:** The entire system is evacuated to high vacuum (e.g., 10^{-5} Pa).
- **Temperature Control:** The Knudsen cell is heated to a series of precise, stable temperatures.
- **Mass Spectrometry:** At each temperature, the effusing molecular beam enters the ion source of a mass spectrometer. The intensity of the parent molecular ion is recorded.
- **Data Analysis:** The ion intensity is correlated to the vapor pressure (often via calibration with a substance of known vapor pressure).

- Clausius-Clapeyron Plot: A plot of $\ln(P)$ vs. $1/T$ is constructed. The slope is used to calculate the enthalpy of sublimation (ΔH_{sub}).

Computational Prediction: An In Silico Laboratory

Computational chemistry provides a powerful, cost-effective means to estimate thermochemical data, especially for compounds that have not yet been synthesized or are difficult to handle experimentally. Density Functional Theory (DFT) is a widely used method for studying thiazole derivatives.^[5]

High-level quantum chemical calculations, such as the G3(MP2)//B3LYP composite method, have shown excellent agreement with experimental results for compounds like 2-aminothiazole.^[5] This approach involves geometry optimization at a lower level of theory (B3LYP) followed by single-point energy calculations using more computationally expensive methods.

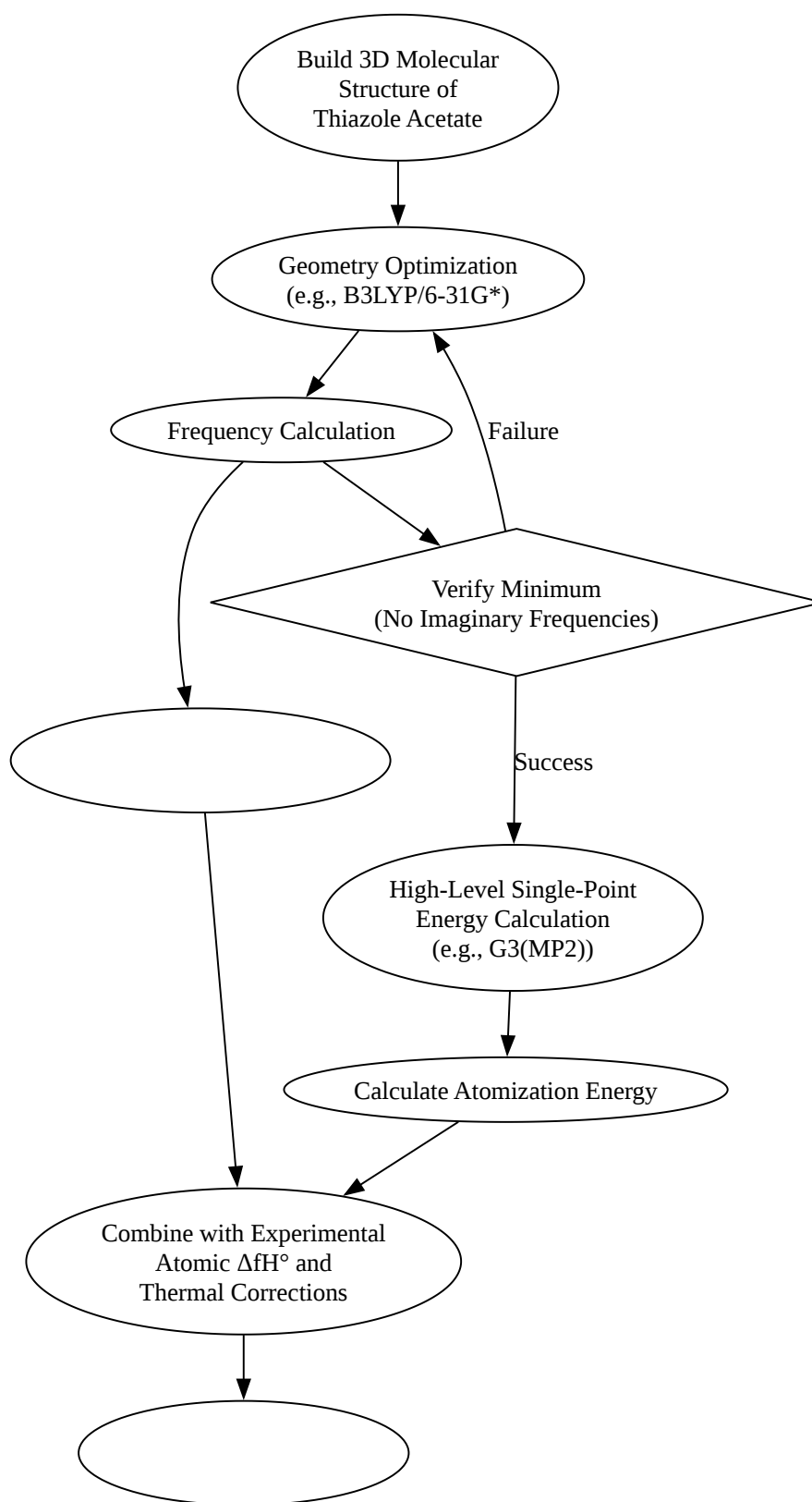
Causality and Self-Validation: The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) is critical and represents a balance between accuracy and computational cost. The logic is to capture the bulk of the electron correlation effects, which are crucial for accurate energy predictions. The protocol's trustworthiness is established by benchmarking against known experimental values for structurally similar molecules. If the chosen computational method can accurately reproduce the known enthalpy of formation for thiazole and 2-aminothiazole, it lends high confidence to its predictions for a thiazole acetate derivative.

Step-by-Step Methodology:

- **Structure Building:** A 3D model of the target thiazole acetate molecule is constructed.
- **Geometry Optimization:** The molecular geometry is optimized using a DFT method, for instance, B3LYP with a suitable basis set, to find the lowest energy conformation.
- **Frequency Calculation:** A frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE), thermal corrections, and entropy (S°).
- **High-Level Energy Calculation:** To improve accuracy, single-point energy calculations are performed on the optimized geometry using a higher level of theory or a composite method.

like G3(MP2).

- **Atomization Energy Calculation:** The total electronic energy of the molecule is used to calculate the atomization energy by subtracting the energies of the individual constituent atoms (calculated using the same high-level method).
- **Enthalpy of Formation Calculation:** The gas-phase enthalpy of formation at 298.15 K is calculated by combining the atomization energy with the known experimental enthalpies of formation of the atoms in their standard states and applying the calculated thermal corrections.



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Section 3: Representative Thermochemical Data

While specific data for thiazole acetate compounds is pending future research, the following table summarizes key thermochemical values for the parent thiazole ring, a simple derivative, and the acetate components. This data serves as a crucial reference for both experimental planning and computational benchmarking.

Compound	Formula	State	$\Delta_f H^\circ$ (kJ/mol)	$\Delta_f G^\circ$ (kJ/mol)	S° (J/mol·K)	Source(s)
Thiazole	C ₃ H ₃ NS	liquid	Data not available	Data not available	165.65	[6]
2-Aminothiazole	C ₃ H ₄ N ₂ S	gas	133.3 ± 2.6	179.6 ± 2.6	Data not available	[5]
Acetic Acid	CH ₃ COOH	liquid	-484.3 ± 0.6	Data not available	159.8 ± 0.4	[7]
Acetic Acid	CH ₃ COOH	gas	-432.25 ± 0.54	-374.2 ± 0.6	282.8 ± 0.4	[7]
Acetate Anion	CH ₃ COO ⁻	aqueous	-485.10 ± 0.27	Data not available	Data not available	[8]

Note: All values are for standard conditions (298.15 K and 0.1 MPa). The absence of data is explicitly marked.

Section 4: Future Outlook and a Call for Research

The synthesis of this guide has highlighted a clear and present gap in the scientific literature: the absence of comprehensive thermochemical data for thiazole acetate compounds. This information is fundamental to the progression of these promising molecules from laboratory curiosities to clinically effective therapeutics.

For researchers in drug development, the path forward is twofold. Firstly, the application of the computational methodologies outlined herein can provide robust initial estimates of the thermochemical properties for specific thiazole acetate candidates. These *in silico* results can

guide synthesis prioritization and help predict potential stability issues. Secondly, and more critically, there is a pressing need for experimental validation. The protocols for combustion calorimetry and Knudsen effusion are well-established and their application to a systematic series of thiazole acetate derivatives would provide invaluable benchmark data for the entire field.

By bridging this thermochemical data gap, we can empower medicinal chemists to design and develop the next generation of thiazole-based drugs with greater precision, efficiency, and a higher probability of success.

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